molecular formula C12H24O B12564558 4-Ethenyl-3-ethyloctan-3-ol CAS No. 189394-12-5

4-Ethenyl-3-ethyloctan-3-ol

Cat. No.: B12564558
CAS No.: 189394-12-5
M. Wt: 184.32 g/mol
InChI Key: WFLFPPJUCBKTHY-UHFFFAOYSA-N
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Description

4-Ethenyl-3-ethyloctan-3-ol is an organic compound with the molecular formula C12H24O It is a secondary alcohol with a vinyl group and an ethyl group attached to the octane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethenyl-3-ethyloctan-3-ol can be achieved through several methods. One common approach involves the hydroboration-oxidation of 4-ethenyl-3-ethyloctene. This reaction typically uses borane (BH3) as the hydroborating agent, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH).

Industrial Production Methods

Industrial production of this compound may involve catalytic processes that ensure high yield and purity. Catalysts such as palladium or platinum on carbon can be used to facilitate the addition of ethyl and vinyl groups to the octane backbone. The reaction conditions are optimized to maintain the stability of the compound and prevent side reactions.

Chemical Reactions Analysis

Types of Reactions

4-Ethenyl-3-ethyloctan-3-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation with a palladium catalyst.

    Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic conditions.

    Reduction: H2 gas with a palladium catalyst.

    Substitution: SOCl2 or PBr3 in an inert solvent like dichloromethane (CH2Cl2).

Major Products

    Oxidation: 4-ethenyl-3-ethyloctan-3-one or 4-ethenyl-3-ethyloctanoic acid.

    Reduction: 4-ethyl-3-ethyloctan-3-ol.

    Substitution: 4-ethenyl-3-ethyloctyl chloride or bromide.

Scientific Research Applications

4-Ethenyl-3-ethyloctan-3-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-ethenyl-3-ethyloctan-3-ol involves its interaction with molecular targets such as enzymes and receptors. The vinyl group can participate in electrophilic addition reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethenyl-3-methyloctan-3-ol
  • 4-ethenyl-3-propyloctan-3-ol
  • 4-ethenyl-3-butyloctan-3-ol

Uniqueness

4-Ethenyl-3-ethyloctan-3-ol is unique due to the presence of both a vinyl group and an ethyl group on the octane backbone. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

189394-12-5

Molecular Formula

C12H24O

Molecular Weight

184.32 g/mol

IUPAC Name

4-ethenyl-3-ethyloctan-3-ol

InChI

InChI=1S/C12H24O/c1-5-9-10-11(6-2)12(13,7-3)8-4/h6,11,13H,2,5,7-10H2,1,3-4H3

InChI Key

WFLFPPJUCBKTHY-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C=C)C(CC)(CC)O

Origin of Product

United States

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